cyanomethyl 1H-pyrrole-2-carboxylate
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Overview
Description
Cyanomethyl 1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C7H6N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanomethyl 1H-pyrrole-2-carboxylate typically involves the condensation of pyrrole derivatives with cyanomethyl reagents. One common method is the reaction of pyrrole-2-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl 1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylate derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Cyanomethyl 1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyanomethyl 1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate
- Benzhydryl 1H-pyrrole-2-carboxylate
- Butyl 1H-pyrrole-2-carboxylate
- Pentyl 1H-pyrrole-2-carboxylate
Uniqueness
Cyanomethyl 1H-pyrrole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyanomethyl and carboxylate groups allows for diverse chemical modifications and applications .
Properties
Molecular Formula |
C7H6N2O2 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
cyanomethyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H6N2O2/c8-3-5-11-7(10)6-2-1-4-9-6/h1-2,4,9H,5H2 |
InChI Key |
HVMRYWAWSSLXBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)OCC#N |
Origin of Product |
United States |
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